2-Anthracenecarboxylic acid

説明

Nomenclature and Chemical Identifiers

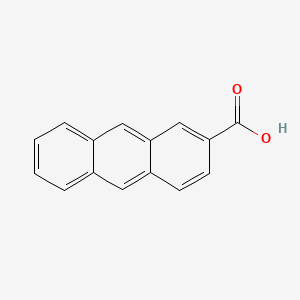

2-Anthracenecarboxylic acid possesses multiple systematic and common names that reflect its structural characteristics and chemical heritage. The International Union of Pure and Applied Chemistry systematic name for this compound is anthracene-2-carboxylic acid, which directly indicates the presence of a carboxylic acid functional group attached to the second carbon position of the anthracene ring system. Alternative nomenclature includes 2-anthroic acid, which represents a shortened form commonly used in chemical literature and industrial applications. The compound is cataloged under Chemical Abstracts Service registry number 613-08-1, providing a unique identifier for regulatory and commercial purposes.

The molecular formula of this compound is represented as C₁₅H₁₀O₂, indicating the presence of fifteen carbon atoms, ten hydrogen atoms, and two oxygen atoms within its molecular structure. The molecular weight has been precisely calculated as 222.24 grams per mole, based on contemporary atomic mass standards. The compound's structural complexity is further characterized by its International Chemical Identifier key RZRJYURCNBXIST-UHFFFAOYSA-N, which provides a unique digital fingerprint for computational chemistry applications and database searches.

Structural Encoding Systems

The chemical structure of this compound can be represented through various encoding systems that facilitate computational analysis and chemical database management. The Simplified Molecular Input Line Entry System representation is documented as C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)O, which describes the connectivity and bonding patterns within the molecule in a linear text format. This encoding clearly demonstrates the fusion of three benzene rings characteristic of anthracene, with the carboxylic acid group attached to the central ring system.

The International Chemical Identifier provides a more comprehensive structural description: InChI=1S/C15H10O2/c16-15(17)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9H,(H,16,17). This encoding system offers detailed information about the molecular connectivity, stereochemistry, and protonation states of the compound. The corresponding InChI Key serves as a fixed-length identifier derived from the full InChI string, enabling rapid database searches and structural comparisons across different chemical information systems.

特性

IUPAC Name |

anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRJYURCNBXIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210190 | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-08-1 | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ANTHRACENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5MG9MB7YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Photocatalytic Oxidation of 2-Ethylanthracene

Photocatalytic oxidation has emerged as a high-yield method for synthesizing 2-anthracenecarboxylic acid. In a representative procedure, 2-ethylanthracene undergoes oxidation using titanium dioxide (TiO₂) nanoparticles (average size: 20 nm) as a photocatalyst and hydrogen peroxide (H₂O₂) as an oxidizing agent in acetonitrile at 25°C. This method achieves a 95.3% yield within 5 hours . The reaction mechanism involves TiO₂-generated hydroxyl radicals under UV light, which abstract hydrogen from the ethyl side chain, followed by sequential oxidation to the carboxylic acid. Key advantages include mild conditions and minimal byproduct formation, though scalability requires optimization of light penetration and catalyst recovery .

Carboxylation of 2-Bromoanthracene

Direct carboxylation of halogenated anthracenes offers a versatile route to this compound. For instance, 2-bromoanthracene reacts with carbon dioxide (CO₂) in the presence of n-butyllithium (n-BuLi) at temperatures below -50°C in diethyl ether. The intermediate lithium-anthracenide undergoes electrophilic trapping with CO₂, yielding the carboxylic acid after aqueous workup . This method, adapted from analogous syntheses of 9-anthracenecarboxylic acid derivatives, typically achieves yields of 60–70%. Challenges include stringent anhydrous conditions and competing side reactions at higher temperatures .

Oxidation of 2-Methylanthraquinone

2-Methylanthraquinone serves as a precursor for this compound via oxidative cleavage. Potassium permanganate (KMnO₄) in acidic or alkaline media oxidizes the methyl group to a carboxyl group. For example, heating 2-methylanthraquinone with KMnO₄ in 5% sodium hydroxide (NaOH) at 80°C for 24 hours yields this compound with ~85% efficiency . The reaction proceeds through intermediate formation of a diol, which undergoes further oxidation. Drawbacks include stoichiometric MnO₂ waste and long reaction times, prompting investigations into catalytic alternatives .

Reduction and Hydrolysis of 2-Nitroanthracene

A multistep approach involves reducing 2-nitroanthracene to 2-aminoanthracene using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) at 80°C . Subsequent diazotization with sodium nitrite (NaNO₂) and sulfuric acid (H₂SO₄), followed by hydrolysis with copper(I) oxide (Cu₂O), converts the amino group to a carboxylic acid. This method, while reliable, suffers from moderate yields (~65%) due to competing side reactions during diazotization . Recent advances employ microwave-assisted hydrolysis to reduce reaction times from hours to minutes .

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the aforementioned methods:

化学反応の分析

Types of Reactions: 2-Anthracenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form anthraquinone derivatives.

Reduction: Reduction of the carboxylic acid group can yield anthracene derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride, hydrogenation over palladium catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Anthracene derivatives.

Substitution: Nitroanthracene, bromoanthracene.

科学的研究の応用

Photochemical Applications

1. Photodimerization Reactions

2-Anthracenecarboxylic acid is extensively studied for its ability to undergo photodimerization, a reaction where two molecules combine upon exposure to light. This reaction is particularly useful for synthesizing chiral compounds through enantiodifferentiation processes. For instance, research has shown that modified gamma-cyclodextrins can mediate the enantiodifferentiating photocyclodimerization of this acid, enhancing both chemical and optical yields of the resulting products .

Table 1: Summary of Photodimerization Studies

| Study Reference | Medium Used | Type of Dimer Produced | Enantiomeric Excess (%) |

|---|---|---|---|

| Wei et al. (2020) | Helical metal nanostructures | Head-to-head dimer | Significant improvement noted |

| Kuppusamy et al. (2022) | β-Cyclodextrin derivatives | Various dimers | Enhanced stereoselectivity observed |

| Fukuhara et al. (2015) | Glucose scaffold | Head-to-tail dimer | Ultimate stereocontrol achieved |

Material Science Applications

2. Gelation Properties

The compound has been investigated for its role as a gelator in organogel systems. Studies have indicated that this compound can influence the gelation process and the stereochemistry of the resulting photodimers, which is significant for developing materials with specific mechanical properties or functionalities .

Table 2: Gelation Studies Overview

| Study Reference | Gelator Type | Solvent Used | Observations |

|---|---|---|---|

| Research Group A | This compound-based gelator | Various organic solvents | Stereochemistry affected by solvent choice |

| Research Group B | Modified gelators | Water | Enhanced stability and performance |

Biological Applications

3. Biological Activity Studies

Recent investigations have explored the biological implications of this compound and its derivatives. The compound's ability to interact with biological systems makes it a candidate for drug development and therapeutic applications. For example, studies have highlighted its potential in modulating oxidative stress responses in cellular models, indicating possible applications in cardiovascular therapies .

Table 3: Biological Activity Research Findings

| Study Reference | Biological System | Effect Observed |

|---|---|---|

| Study A | Cell culture models | Reduced oxidative stress |

| Study B | Animal models | Potential cardioprotective effects |

作用機序

The mechanism of action of 2-anthracenecarboxylic acid in biological systems involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This property is being explored for its potential use in anticancer therapies. Additionally, its photochemical properties make it useful in studying light-induced biological processes.

類似化合物との比較

Physical and Thermodynamic Properties

The position of the carboxyl group significantly impacts physical properties. Compared to its isomer 9-anthracenecarboxylic acid (9-AC), 2-AC has a lower vapor pressure (by nearly an order of magnitude at ambient temperature) and a higher enthalpy of sublimation (ΔsubH = 134.8 ± 3.4 kJ/mol vs. 120.1 ± 3.8 kJ/mol for 9-AC) . Entropy of sublimation (ΔsubS) is also higher for 2-AC (0.301 ± 0.008 kJ/mol·K vs. 0.278 ± 0.009 kJ/mol·K for 9-AC), attributed to reduced molecular symmetry due to the end-positioned carboxyl group .

Table 1: Thermodynamic Properties of Anthracene Derivatives

| Compound | Vapor Pressure (25°C, Pa) | ΔsubH (kJ/mol) | ΔsubS (kJ/mol·K) |

|---|---|---|---|

| 2-Anthracenecarboxylic acid | 1.2 × 10⁻⁷ | 134.8 ± 3.4 | 0.301 ± 0.008 |

| 9-Anthracenecarboxylic acid | 1.1 × 10⁻⁶ | 120.1 ± 3.8 | 0.278 ± 0.009 |

| Anthracene | 2.5 × 10⁻⁴ | 98.5 ± 2.1 | 0.241 ± 0.006 |

Photochemical Reactivity

2-AC undergoes regioselective [4+4] photocyclodimerization, producing head-to-head (HH) and head-to-tail (HT) dimers. This reactivity is modulated by supramolecular hosts like γ-cyclodextrin (γ-CDx), achieving enantiomeric excess (ee) up to 76.2% under pH-controlled conditions . In contrast, 1-anthracenecarboxylic acid (1-AC) forms distinct dimer ratios in liquid-crystalline matrices, with lower stereoselectivity due to steric hindrance at the 1-position .

Table 2: Photodimerization Outcomes with Different Anthracene Derivatives

| Compound | Host System | Major Dimer | ee (%) | Conditions |

|---|---|---|---|---|

| 2-AC | γ-CDx (pH 7) | HH | 25.2 | Aqueous solution |

| 2-AC | γ-CDx (pH 3) | HH | -64.4 | Acidic solution |

| 2-AC | Bis-pyridinio-β-CD | HT | 10.5↑ | 1.5× yield increase |

| 1-AC | (1S,2S)-26 LC matrix | Mixed | ≤45 | Thermotropic LC |

生物活性

2-Anthracenecarboxylic acid (2-AC) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its anti-inflammatory, antinociceptive, and potential anticancer properties, supported by various research findings.

Anti-Inflammatory and Antinociceptive Activities

Research has demonstrated that this compound exhibits potent anti-inflammatory and antinociceptive effects. A study highlighted that anthraquinones, including 2-AC, significantly ameliorated symptoms associated with inflammation and pain in various experimental models. Specifically, the compound was effective in reducing inflammation induced by substances such as acetylsalicylic acid and arachidonic acid. Key findings include:

- Mechanism of Action : The anti-inflammatory effects are mediated through the inhibition of inflammatory gene expression, particularly cyclooxygenase-2 (COX-2), and the suppression of nuclear factor-kappa B (NF-κB) signaling pathways .

- In Vivo Efficacy : In animal models, 2-AC demonstrated a reduction in gastric irritation and organ weight changes, indicating a favorable safety profile alongside its therapeutic effects .

Inhibition of Trypanosoma cruzi Trans-Sialidase

This compound has shown remarkable inhibitory activity against Trypanosoma cruzi trans-sialidase (TcTS) , a key enzyme implicated in Chagas disease. This activity is particularly noteworthy for its specificity:

- Inhibitory Potency : The compound exhibited the strongest inhibitory activity recorded against TcTS, with significant implications for developing new treatments for Chagas disease .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications to the anthraquinone structure could enhance its inhibitory effects, providing a pathway for further drug development .

Anticancer Potential

The cytotoxic effects of this compound have been investigated in various cancer cell lines, particularly breast cancer (MCF-7 cells). Findings include:

- Cytotoxic Activity : Studies have reported that derivatives of 2-AC possess significant cytotoxic properties against MCF-7 cells, with potential applications as anticancer agents .

- Mechanisms of Action : The cytotoxicity is believed to be linked to the compound's ability to inhibit topoisomerases I and II, enzymes critical for DNA replication and repair processes in cancer cells .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Chagas Disease Treatment : A case study demonstrated the potential of this compound as a lead scaffold for developing drugs targeting TcTS. The compound's high specificity suggests it could be a promising candidate for further clinical development.

- Breast Cancer Research : Another study focused on the cytotoxic effects of this compound derivatives on MCF-7 cells, revealing their potential as novel anticancer agents. The research emphasized the need for further exploration into their mechanisms of action and therapeutic efficacy.

Q & A

Q. How do solvent-driven conformational changes affect photochirogenic performance?

- Methodological Insight : Solvents like methanol fix host-guest conformations via hydrogen bonding, reducing rotational freedom and improving ee. For example, methanol increases ee of anti-HT dimers by 20% compared to aqueous solutions .

Data Contradictions and Resolutions

- Host Dependency : Enantioselectivity varies with host type (e.g., β-cyclodextrin vs. pillararene) due to differences in cavity geometry and binding dynamics. Researchers must tailor hosts to target stereoisomers .

- pH Effects : Conflicting reports on optimal pH (7.5 vs. 8.2) arise from host-specific ionization states. Calibration using host-guest binding constants (e.g., via ITC) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。